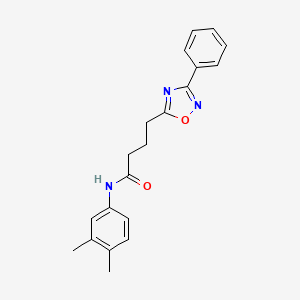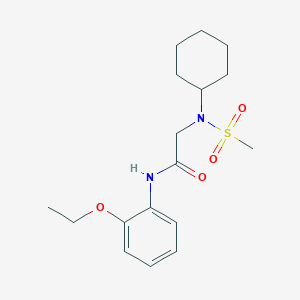
2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide, also known as CMSEA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases. CMSEA is a sulfonamide derivative that has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.
Applications De Recherche Scientifique
2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. This compound has also shown promising results in preclinical studies as a potential anti-cancer agent.
Mécanisme D'action
The exact mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. This compound has a good pharmacokinetic profile, with high oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and has good solubility in water and organic solvents. This compound is also stable under a wide range of pH and temperature conditions. However, one limitation of this compound is its relatively low potency compared to other anti-inflammatory and analgesic agents.
Orientations Futures
There are several future directions for the study of 2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide. One potential area of research is the development of more potent analogs of this compound with improved anti-inflammatory and analgesic properties. Another area of research is the investigation of the potential anti-cancer properties of this compound in vivo. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide involves the reaction of N-cyclohexylmethylamine with 2-ethoxybenzoyl chloride followed by the addition of sodium sulfite. The resulting product is purified by recrystallization to obtain this compound in high yield and purity.
Propriétés
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-23-16-12-8-7-11-15(16)18-17(20)13-19(24(2,21)22)14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGDOQIGMSIWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

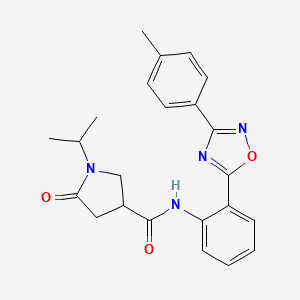
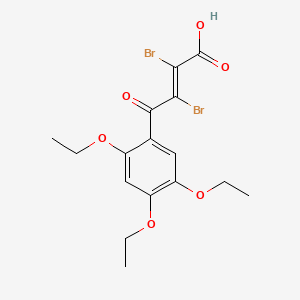
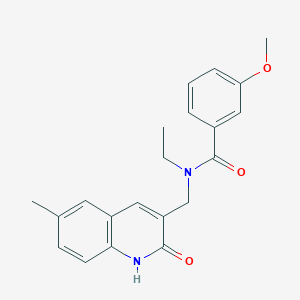
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7701975.png)
![methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate](/img/structure/B7701984.png)
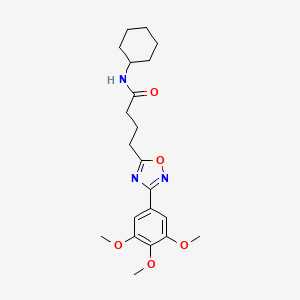

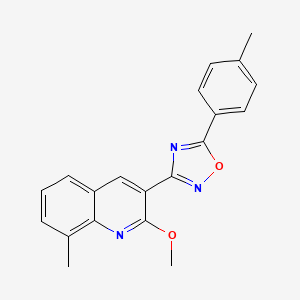
![N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7702024.png)




